molecular formula C11H17ClN4O2 B2669016 tert-butyl 3-(chloromethyl)-6,7-dihydro-4H-triazolo[1,5-a]pyrazine-5-carboxylate CAS No. 1305336-27-9

tert-butyl 3-(chloromethyl)-6,7-dihydro-4H-triazolo[1,5-a]pyrazine-5-carboxylate

Cat. No.: B2669016
CAS No.: 1305336-27-9
M. Wt: 272.73
InChI Key: BSGSXOCUUPQMPJ-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazine, which is a heterocyclic compound containing nitrogen atoms . It has a tert-butyl group, a chloromethyl group, and a carboxylate group attached to the pyrazine ring .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through reactions involving amines, aldehydes, and carboxylic acids .


Molecular Structure Analysis

The molecule likely has a planar structure due to the presence of the pyrazine ring. The electronegative nitrogen atoms in the ring can participate in resonance, contributing to the molecule’s stability .


Chemical Reactions Analysis

The chloromethyl group in the molecule can be reactive, participating in nucleophilic substitution reactions. The carboxylate group can also undergo reactions typical for carboxylic acids, such as esterification .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, pyrazine derivatives are stable and have relatively high boiling points due to the presence of the aromatic ring .

Scientific Research Applications

Reactivity and Synthesis

Research on related compounds, such as the synthesis of pyrazolo-[5,1-c][1,2,4]triazine derivatives, highlights the versatility of these compounds in creating biologically active molecules. The study by Mironovich and Shcherbinin (2014) on the reactivity of 7-amino-3-tert-butyl-8-(2H-tetrazol-5yl)pyrazolo[5,1-с][1,2,4]-triazin-4(6Н)-one demonstrates the potential for creating various amides through acylation processes. This suggests the utility of tert-butyl 3-(chloromethyl)-6,7-dihydro-4H-triazolo[1,5-a]pyrazine-5-carboxylate in synthesizing compounds with potential pharmacologic action Mironovich, L., & Shcherbinin, D. (2014). Reactivity of 7-amino-3-tert-butyl-8-(2H-tetrazol-5-yl)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-one. Russian Journal of Organic Chemistry, 51(2), 292-294..

Potential Biological Activity

The synthesis and biological evaluation of substituted pyrazinecarboxamides by Doležal et al. (2006) indicate that compounds with a pyrazine structure can have significant anti-mycobacterial, antifungal, and photosynthesis-inhibiting activity. This suggests that derivatives of this compound could potentially be explored for similar biological activities Doležal, M., Palek, L., Vinšová, J., Buchta, V., Jampílek, J., & Kráľová, K. (2006). Substituted pyrazinecarboxamides: synthesis and biological evaluation. Molecules, 11(4), 242-256..

Antimicrobial and Antifungal Activity

The synthesis of new halo-substituted pyrazolo[5,1-c][1,2,4]triazines by Ivanov et al. (2017) showcases the development of novel compounds with potential antimicrobial and antifungal properties. This research underscores the importance of structural modifications in enhancing the biological activities of triazine derivatives, which could be relevant for this compound-related studies Ivanov, S. M., Mironovich, L. M., Rodinovskaya, L. A., & Shestopalov, A. M. (2017). Synthesis of new halo-substituted pyrazolo[5,1-c][1,2,4]triazines. Russian Chemical Bulletin, 66, 727-731..

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, some pyrazine derivatives have shown antibacterial activity .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. The specific safety and hazard information would depend on the exact properties of the compound .

Future Directions

The future research directions would depend on the potential applications of this compound. Given the wide range of biological activities exhibited by pyrazine derivatives, this compound could be studied for potential pharmaceutical applications .

Properties

IUPAC Name

tert-butyl 3-(chloromethyl)-6,7-dihydro-4H-triazolo[1,5-a]pyrazine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN4O2/c1-11(2,3)18-10(17)15-4-5-16-9(7-15)8(6-12)13-14-16/h4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSGSXOCUUPQMPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=C(N=N2)CCl)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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